N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1207046-85-2
VCID: VC7383604
InChI: InChI=1S/C22H15N3O2S/c1-13-15(21-25-17-9-5-11-23-22(17)28-21)7-4-8-16(13)24-20(26)19-12-14-6-2-3-10-18(14)27-19/h2-12H,1H3,(H,24,26)
SMILES: CC1=C(C=CC=C1NC(=O)C2=CC3=CC=CC=C3O2)C4=NC5=C(S4)N=CC=C5
Molecular Formula: C22H15N3O2S
Molecular Weight: 385.44

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide

CAS No.: 1207046-85-2

Cat. No.: VC7383604

Molecular Formula: C22H15N3O2S

Molecular Weight: 385.44

* For research use only. Not for human or veterinary use.

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide - 1207046-85-2

Specification

CAS No. 1207046-85-2
Molecular Formula C22H15N3O2S
Molecular Weight 385.44
IUPAC Name N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C22H15N3O2S/c1-13-15(21-25-17-9-5-11-23-22(17)28-21)7-4-8-16(13)24-20(26)19-12-14-6-2-3-10-18(14)27-19/h2-12H,1H3,(H,24,26)
Standard InChI Key HUROIROKHSVVGE-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1NC(=O)C2=CC3=CC=CC=C3O2)C4=NC5=C(S4)N=CC=C5

Introduction

Structural Features and Molecular Properties

The compound’s structure integrates three distinct heterocyclic systems:

  • Benzofuran core: A fused bicyclic system comprising a benzene ring and a furan ring, contributing aromatic stability and electron-rich characteristics.

  • Thiazolo[5,4-b]pyridine: A nitrogen- and sulfur-containing bicyclic system known for its role in modulating kinase activity .

  • Carboxamide linker: Connects the benzofuran and thiazolopyridine subunits, enabling hydrogen bonding with biological targets .

Key molecular descriptors include:

PropertyValue
IUPAC NameN-[2-Methyl-3-( thiazolo[5,4-b]pyridin-2-yl)phenyl]-1-benzofuran-2-carboxamide
SMILESCC1=C(C=CC=C1NC(=O)C2=CC3=CC=CC=C3O2)C4=NC5=C(S4)N=CC=C5
InChIKeyHUROIROKHSVVGE-UHFFFAOYSA-N
Topological Polar Surface Area101 Ų

The presence of multiple aromatic rings and heteroatoms enhances its binding affinity for hydrophobic enzyme pockets, a trait shared with PI3K inhibitors like idelalisib .

Synthesis and Characterization

Synthetic Pathways

While no explicit protocol for this compound is published, analogous benzofuran-thiazolopyridine hybrids are synthesized via multi-step strategies :

  • Thiazolo[5,4-b]pyridine formation: Condensation of 2-aminopyridine derivatives with carbon disulfide or thiourea under acidic conditions .

  • Benzofuran-2-carboxylic acid activation: Conversion to acyl chlorides using thionyl chloride or oxalyl chloride .

  • Amide coupling: Reaction of the acyl chloride with 2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)aniline in the presence of a base (e.g., triethylamine).

Representative reaction scheme:
Benzofuran-2-COCl+2-Methyl-3-(thiazolopyridin-2-yl)anilineEt3NTarget Compound\text{Benzofuran-2-COCl} + \text{2-Methyl-3-(thiazolopyridin-2-yl)aniline} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

Analytical Characterization

Critical techniques for structural validation include:

  • NMR spectroscopy: ¹H and ¹³C NMR confirm substituent positions and amide bond formation . For example, amide protons typically resonate at δ 10–12 ppm .

  • Mass spectrometry: High-resolution MS (HRMS) validates the molecular ion peak at m/z 385.44.

  • Elemental analysis: Confirms C, H, N, and S content within ±0.4% of theoretical values .

Biological Activities and Mechanistic Insights

PI3K Inhibition

Thiazolo[5,4-b]pyridine derivatives are potent PI3K inhibitors, disrupting the PI3K/Akt/mTOR pathway implicated in cancer cell proliferation . Although activity data for this specific compound are unavailable, structurally related analogs exhibit IC₅₀ values in the nanomolar range against PI3Kδ and PI3Kγ isoforms.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • Aqueous solubility: Predicted to be low (<10 μg/mL) due to high lipophilicity (LogP ≈ 3.5) .

  • Solubility enhancers: Co-solvents (e.g., DMSO) or lipid-based formulations may improve bioavailability .

Metabolic Stability

Thiazolo[5,4-b]pyridine rings resist oxidative metabolism, while benzofuran moieties may undergo hepatic glucuronidation.

Comparative Analysis with Structural Analogs

CompoundTarget ActivityIC₅₀/Potency
N-(2-Methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide PI3Kγ inhibition12 nM
N-[4-[(2-Methyl-3-thiazolo[5,4-b]pyridin-2-yl-phenyl)sulfamoyl]phenyl]acetamide DNA gyrase B inhibition8.4 μM
Target CompoundPredicted PI3Kδ inhibitionNot determined

The replacement of thiophene sulfonamide with benzofuran carboxamide likely alters target selectivity due to differences in hydrogen-bonding capacity .

Challenges and Future Directions

  • Synthetic optimization: Improve yields beyond the 70–80% range reported for analogs .

  • Target validation: Conduct kinase profiling to identify primary biological targets.

  • In vivo studies: Evaluate pharmacokinetics and toxicity in rodent models.

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